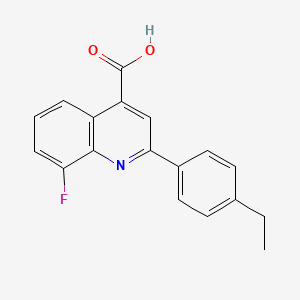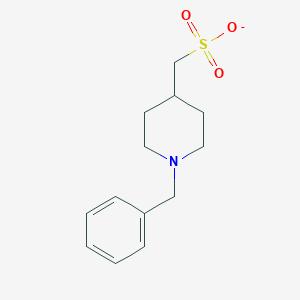
CID 74222901
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer: (CID 74222901) is a chemical compound with the molecular formula C20H30Cl4Rh2. It is a rhodium-based organometallic complex widely used in various catalytic processes. This compound is known for its red color and odorless nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer typically involves the reaction of pentamethylcyclopentadiene with rhodium trichloride. The reaction is carried out in the presence of a suitable solvent, such as chloroform or acetone, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidative addition reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo ligand substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligands such as phosphines or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition can lead to the formation of rhodium(III) complexes with different ligands .
Scientific Research Applications
Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer involves its ability to act as a catalyst in various chemical reactions. The compound interacts with substrates through coordination to the rhodium center, facilitating the transformation of the substrates into desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
- Dichloro(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III) dimer
- Dichloro(1,2,3,4,5-pentamethylcyclopentadienyl)platinum(III) dimer
Uniqueness: Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer is unique due to its high catalytic efficiency and selectivity in various reactions. Its rhodium center provides distinct reactivity compared to similar iridium and platinum complexes .
Properties
Molecular Formula |
C20H30Cl4Rh2 |
|---|---|
Molecular Weight |
618.1 g/mol |
InChI |
InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChI Key |
QNIVKTTWBMFSBR-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C([C](C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile](/img/structure/B14798326.png)
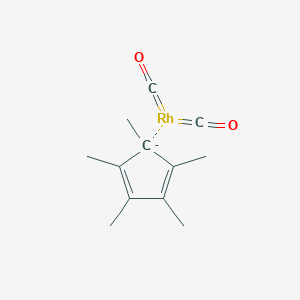
![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;chloride](/img/structure/B14798345.png)
![2-Phenylethyl 4-{[2-(benzylcarbamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14798353.png)
![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
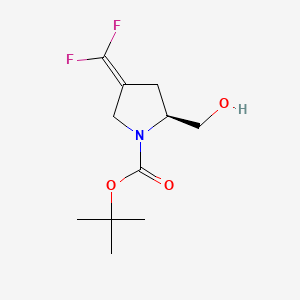
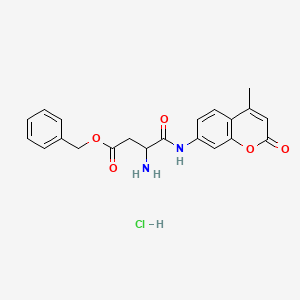
![7-[5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14798366.png)
![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid](/img/structure/B14798372.png)
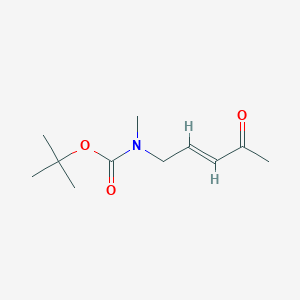
![[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14798380.png)
